molecular formula C19H15FN4 B3005345 N-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877803-86-6

N-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Katalognummer: B3005345
CAS-Nummer: 877803-86-6
Molekulargewicht: 318.355
InChI-Schlüssel: FARHLJZWTVVUIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a fluorine-substituted phenyl group at the N7 position, a methyl group at C5, and a phenyl ring at C2. Its synthesis typically involves nucleophilic substitution reactions, where a 7-chloropyrazolo[1,5-a]pyrimidine intermediate reacts with aniline derivatives under basic conditions .

Eigenschaften

IUPAC Name

N-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4/c1-13-11-18(23-16-9-7-15(20)8-10-16)24-19(22-13)17(12-21-24)14-5-3-2-4-6-14/h2-12,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARHLJZWTVVUIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of hydrazine with a β-keto ester to form the pyrazole ring.

    Formation of the pyrimidine ring: The pyrazole intermediate is then reacted with a suitable aldehyde and an amine to form the pyrimidine ring through a cyclization reaction.

    Introduction of substituents:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of more efficient catalysts, solvents, and reaction conditions to facilitate large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity
Pyrazolo[1,5-a]pyrimidines, including N-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, have shown promising anticancer properties. Research indicates that these compounds can act as selective inhibitors of various kinases involved in cancer progression. For instance, studies have highlighted their potential to inhibit microtubule affinity regulating kinase (MARK), which is linked to Alzheimer's disease and cancer cell proliferation .

Enzyme Inhibition
The compound is also noted for its ability to inhibit adaptor associated kinase 1 (AAK1), a serine/threonine kinase involved in critical cellular processes such as endocytosis . This inhibition could lead to therapeutic strategies for diseases characterized by dysregulated endocytosis.

Psychopharmacological Effects
Certain derivatives of pyrazolo[1,5-a]pyrimidines have been explored for their psychopharmacological effects. Compounds like Indiplon and Zaleplon are examples of marketed drugs derived from this scaffold, indicating its relevance in treating sleep disorders .

Material Science Applications

Fluorescent Properties
this compound exhibits notable photophysical properties that make it suitable for optical applications. Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidines can function as effective fluorophores due to their ability to undergo excited-state intramolecular proton transfer (ESIPT) . This property allows for the development of advanced materials in fluorescence-based sensing technologies.

Crystal Engineering
The structural characteristics of pyrazolo[1,5-a]pyrimidines enable them to form unique crystal arrangements, which are beneficial in solid-state applications. The ability of these compounds to form stable crystals with distinct conformational and supramolecular phenomena enhances their utility in material science .

Synthesis and Functionalization

The synthesis of this compound involves several innovative approaches that allow for structural modifications at various positions on the pyrazolo core. Techniques such as cyclocondensation reactions with NH-3-aminopyrazoles and 1,3-biselectrophilic compounds facilitate the creation of diverse derivatives with tailored biological activities .

Summary Table: Key Applications of this compound

Application AreaSpecific UsesRelevant Findings
Medicinal ChemistryAnticancer agent; Enzyme inhibitorsInhibits MARK and AAK1; potential therapeutic uses
PsychopharmacologyTreatment for sleep disordersDerivatives like Indiplon and Zaleplon available
Material ScienceFluorescent materials; Crystal engineeringExhibits ESIPT; forms unique crystal structures

Wirkmechanismus

The mechanism of action of N-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyrimidin-7-amine derivatives exhibit diverse biological activities depending on substituent variations at the C3, C5, and N7 positions. Below is a detailed comparison with key analogues:

Variations at the C3 Phenyl Group

  • 3-(4-Fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (Compound 3, ) :
    • Retains the 4-fluorophenyl group at C3 but replaces the N7 aniline with a pyridin-2-ylmethylamine.
    • Exhibits a melting point of 158–160°C and enhanced solubility in polar solvents due to the pyridine moiety .
  • 3-(4-Chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (Compound 32, ) :
    • Substitutes fluorine with chlorine at C3.
    • Shows improved anti-mycobacterial activity (MIC = 0.5 µg/mL vs. 1.0 µg/mL for the fluorine analogue) due to increased electron-withdrawing effects .

Variations at the C5 Substituent

  • 3-(4-Fluorophenyl)-5-(p-tolyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (Compound 33, ) :
    • Replaces C5 methyl with a p-tolyl group.
    • Demonstrates reduced activity (MIC = 2.0 µg/mL) compared to the methyl-substituted parent compound, suggesting steric hindrance may limit target binding .
  • 3-(4-Fluorophenyl)-5-isopropyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (Compound 35, ) :
    • Incorporates a bulky isopropyl group at C4.
    • Retains moderate activity (MIC = 1.0 µg/mL), indicating tolerance for larger hydrophobic substituents .

Variations at the N7 Amine Substituent

  • N-((6-Methoxypyridin-2-yl)methyl)-3-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine (Compound 48, ) :
    • Substitutes the 4-fluorophenylamine with a 6-methoxypyridin-2-ylmethyl group.
    • Exhibits a lower melting point (163–165°C) and improved anti-mycobacterial potency (MIC = 0.25 µg/mL), attributed to enhanced hydrogen bonding via the methoxy group .
  • N-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine () :
    • Replaces the 4-fluorophenyl with a 2-methoxyphenyl at C3 and a 4-chlorophenyl at N5.
    • Shows reduced solubility in aqueous media due to the hydrophobic chlorophenyl group .

Key Data Tables

Table 1: Anti-Mycobacterial Activity of Selected Analogues

Compound ID C3 Substituent C5 Substituent N7 Substituent MIC (µg/mL) Reference
Parent Compound 4-Fluorophenyl Methyl 4-Fluorophenyl 1.0
32 () 4-Chlorophenyl Methyl Pyridin-2-ylmethyl 0.5
33 () 4-Fluorophenyl p-Tolyl Pyridin-2-ylmethyl 2.0
48 () 4-Fluorophenyl Phenyl 6-Methoxypyridin-2-ylmethyl 0.25

Table 2: Physical Properties of Key Analogues

Compound ID Melting Point (°C) Solubility (mg/mL) LogP Reference
Parent Compound 177–180 0.12 (Water) 3.8
Compound 3 () 158–160 1.5 (Ethanol) 2.9
Compound 48 () 163–165 2.2 (DMSO) 2.5

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups at C3 : Fluorine or chlorine at C3 enhances anti-mycobacterial activity by improving target affinity .
  • Hydrophobic Substituents at C5 : Methyl or isopropyl groups optimize activity, while bulkier groups (e.g., p-tolyl) reduce potency .
  • Polar Substituents at N7: Pyridin-2-ylmethyl derivatives with methoxy or dimethylamino groups improve solubility and activity via hydrogen bonding .

Biologische Aktivität

N-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes current research findings regarding its biological activity, including anticancer effects, enzyme inhibition, and structure-activity relationships (SARs).

1. Overview of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a significant class of heterocyclic compounds known for their medicinal properties. They exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The structural diversity of these compounds allows for various modifications that can enhance their pharmacological profiles.

2.1 Anticancer Activity

Recent studies indicate that this compound demonstrates significant cytotoxicity against various cancer cell lines. For instance:

  • MCF7 Cell Line : The compound exhibited an IC50 value of approximately 0.01 µM, indicating potent anticancer activity against breast cancer cells.
  • NCI-H460 Cell Line : It showed an IC50 of 0.03 µM against lung cancer cells, suggesting effective inhibition of tumor growth.
  • SF-268 Cell Line : The compound also displayed notable activity with an IC50 value of 31.5 µM against glioblastoma cells .

2.2 Enzyme Inhibition

The compound has been reported to inhibit key enzymes involved in cancer progression:

  • Aurora-A Kinase : Inhibition was noted with an IC50 value of 0.16 µM, indicating its potential as a targeted therapy in cancer treatment .
  • Cyclooxygenase (COX) and Inducible Nitric Oxide Synthase (iNOS) : Studies revealed that derivatives of pyrazolo[1,5-a]pyrimidines significantly reduced the expression levels of COX-2 and iNOS mRNA, showcasing their anti-inflammatory properties alongside anticancer effects .

3. Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureEffect on Activity
Fluorine Substitution Enhances lipophilicity and improves binding affinity to target proteins
Methyl Group at Position 5 Contributes to increased potency against cancer cell lines
Phenyl Group at Position 3 Provides steric hindrance that may enhance selectivity towards specific enzyme targets

4. Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Study on MCF7 Cells : Demonstrated a significant reduction in cell viability at low concentrations (IC50 = 0.01 µM), supporting its potential as a chemotherapeutic agent .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to controls, indicating its efficacy in a biological context .
  • Comparative Analysis : When compared with standard chemotherapeutics like doxorubicin, this compound exhibited superior potency in certain cancer models .

5. Conclusion

This compound represents a promising candidate in the development of new anticancer therapies due to its potent biological activity and favorable SAR profile. Ongoing research is essential to further elucidate its mechanisms of action and optimize its therapeutic potential.

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, and how are yields maximized?

Methodological Answer: The synthesis typically involves cyclization of pyrazolo[1,5-a]pyrimidine precursors with substituted anilines. Key steps include:

  • Reaction Conditions : Refluxing in polar aprotic solvents (e.g., pyridine, DMF) for 5–6 hours under inert gas .
  • Catalysts : Use of Pd catalysts (e.g., Suzuki coupling for aryl boronic acids) to introduce substituents at position 3 or 5 .
  • Purification : Recrystallization from ethanol or dioxane improves purity (yields: 62–70%) .

Q. How is structural characterization performed for pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • Spectroscopy :
    • 1H/13C NMR : Aromatic protons appear at δ 6.5–8.5 ppm; NH₂ groups show broad singlets at δ 5.5–6.5 ppm .
    • MS : Molecular ion peaks (e.g., m/z 355.34 for C₁₈H₂₀F₃N₅) confirm molecular weight .
  • X-ray Crystallography : Resolves dihedral angles (e.g., 21.4° between pyrimidine and fluorophenyl rings) .

Advanced Research Questions

Q. How do substituent variations at positions 3 and 5 influence bioactivity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., -CF₃, -Cl) : Enhance enzyme binding via hydrophobic interactions (e.g., IC₅₀ < 1 μM for kinase inhibition) .
  • Aromatic Substitutions : 4-Fluorophenyl at position 3 improves metabolic stability compared to chlorophenyl .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding to ATP pockets in kinases .

Q. What strategies resolve contradictions in solubility and bioavailability data across studies?

Methodological Answer:

  • Solubility Enhancement : Co-solvents (e.g., PEG-400) or micronization improve dissolution rates .
  • Bioavailability Studies : Use of LC-MS/MS in rodent models shows moderate oral bioavailability (30–40%) due to first-pass metabolism .
  • Counterevidence : Discrepancies in logP values (e.g., calculated vs. experimental) arise from protonation states; adjust pH during assays .

Q. How is enzyme inhibition specificity validated for this compound?

Methodological Answer:

  • Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) identifies off-target effects (e.g., >10-fold selectivity for CDK2 vs. CDK4) .
  • Cellular Assays : Western blotting detects downstream phosphorylation (e.g., Rb protein in cancer cells) .
  • Mutagenesis Studies : Ala-scanning of ATP-binding pockets confirms critical H-bonds (e.g., Lys89 in CDK2) .

Q. What crystallographic data support its interaction with biological targets?

Methodological Answer:

  • Co-crystallization : Soak crystals of CDK2 with 10 mM compound (resolution: 2.1 Å) reveals:
    • Trifluoromethyl group occupies hydrophobic pocket.
    • Fluorophenyl moiety forms π-stacking with Phe82 .
  • Thermal Shift Assays : ΔTm > 5°C confirms stabilization of target proteins .

Q. How are pharmacokinetic parameters optimized for in vivo studies?

Methodological Answer:

  • Formulation : Lipid nanoparticles (LNPs) enhance plasma half-life from 2 to 8 hours in mice .
  • Metabolite Identification : Hepatic microsome assays detect N-demethylation as the primary metabolic pathway .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.